7-(Difluoromethyl)-2-(4-methoxyphenyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a small molecule belonging to the thienopyrimidine class of compounds. Thienopyrimidines represent a diverse group of heterocyclic compounds with a broad range of biological activities, making them valuable scaffolds in medicinal chemistry research. This specific compound has been investigated for its potential in inhibiting hepatic gluconeogenesis, a key process in regulating blood glucose levels, suggesting its potential relevance to type 2 diabetes mellitus research. [ [] ]
While the provided papers do not explicitly present the molecular structure of 7-(difluoromethyl)-2-(4-methoxyphenyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one, its name suggests a fused ring system consisting of a thieno[3,2-d]pyrimidine core, a pyrido ring, and a phenyl ring, further substituted with a difluoromethyl and a methoxy group. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of such synthesized compounds. [ [], [], [], [], [] ]
Research indicates that 7-(difluoromethyl)-2-(4-methoxyphenyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one inhibits hepatic gluconeogenesis by interacting with the Gαq signaling pathway. This interaction leads to a cascade of downstream events involving PLC, IP3R-mediated calcium release, CaM, PI3K, AKT, and ultimately inhibiting the activity of the transcription factor FOXO1. FOXO1 plays a crucial role in regulating the expression of genes involved in gluconeogenesis, and its inhibition by this compound contributes to the suppression of glucose production in the liver. [ [] ]
Research suggests 7-(difluoromethyl)-2-(4-methoxyphenyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one holds potential as a therapeutic agent for type 2 diabetes mellitus (T2DM). In preclinical studies using db/db mice, a model of T2DM, treatment with this compound resulted in a decrease in fasting blood glucose and HbA1c levels, indicating improved glycemic control. Moreover, it improved glucose tolerance and pyruvate tolerance, suggesting enhanced insulin sensitivity and glucose utilization. [ [] ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4